molecular formula C16H20ClN7O2S B11062023 2-(2-Chloro-6-methyl-pyrimidin-4-ylsulfanyl)-4,6-di-morpholin-4-yl-[1,3,5]triazine

2-(2-Chloro-6-methyl-pyrimidin-4-ylsulfanyl)-4,6-di-morpholin-4-yl-[1,3,5]triazine

Cat. No.: B11062023
M. Wt: 409.9 g/mol
InChI Key: CMXSDSBBSPKOEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-6-methyl-4-pyrimidinyl (4,6-dimorpholino-1,3,5-triazin-2-yl) sulfide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-6-methyl-4-pyrimidinyl (4,6-dimorpholino-1,3,5-triazin-2-yl) sulfide typically involves multiple steps. One common method starts with the preparation of 2-chloro-6-methyl-4-pyrimidine, which is then reacted with 4,6-dimorpholino-1,3,5-triazine under specific conditions to form the desired compound. The reaction often requires the presence of a base, such as triethylamine, and is carried out in an organic solvent like tetrahydrofuran .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-methyl-4-pyrimidinyl (4,6-dimorpholino-1,3,5-triazin-2-yl) sulfide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyrimidine derivatives, while oxidation reactions can produce sulfoxides or sulfones .

Mechanism of Action

The mechanism by which 2-chloro-6-methyl-4-pyrimidinyl (4,6-dimorpholino-1,3,5-triazin-2-yl) sulfide exerts its effects involves interactions with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the nature of the target. The pyrimidine and triazine rings can interact with active sites of enzymes, leading to changes in their activity . Additionally, the compound may interfere with nucleic acid functions by binding to DNA or RNA .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-6-methyl-4-pyrimidinyl (4,6-dimorpholino-1,3,5-triazin-2-yl) sulfide is unique due to its combination of pyrimidine and triazine rings, which imparts distinct chemical properties and reactivity. This dual-ring structure allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .

Properties

Molecular Formula

C16H20ClN7O2S

Molecular Weight

409.9 g/mol

IUPAC Name

4-[4-(2-chloro-6-methylpyrimidin-4-yl)sulfanyl-6-morpholin-4-yl-1,3,5-triazin-2-yl]morpholine

InChI

InChI=1S/C16H20ClN7O2S/c1-11-10-12(19-13(17)18-11)27-16-21-14(23-2-6-25-7-3-23)20-15(22-16)24-4-8-26-9-5-24/h10H,2-9H2,1H3

InChI Key

CMXSDSBBSPKOEE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)Cl)SC2=NC(=NC(=N2)N3CCOCC3)N4CCOCC4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.